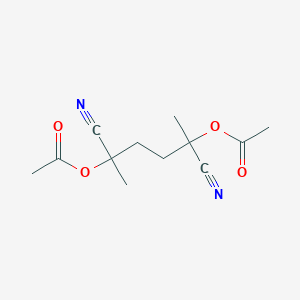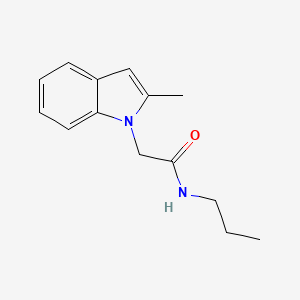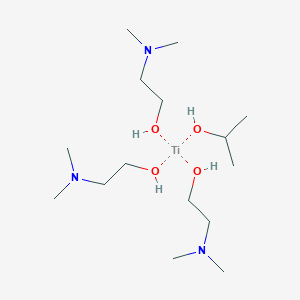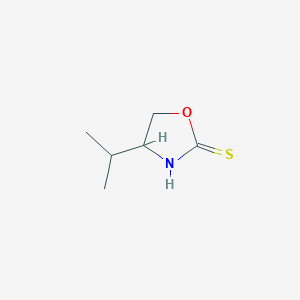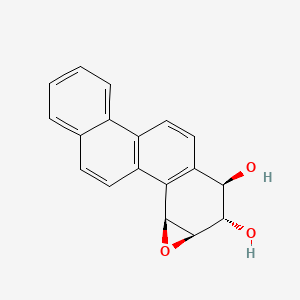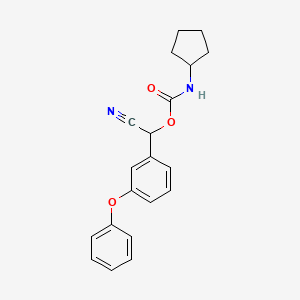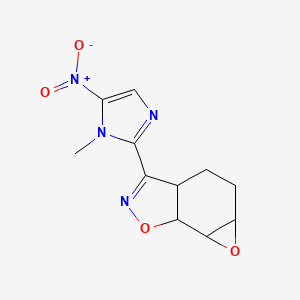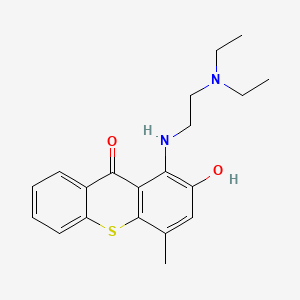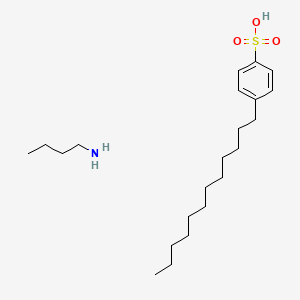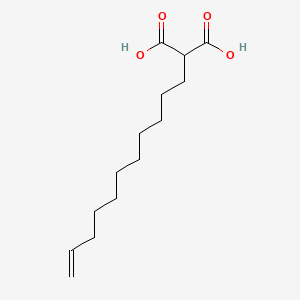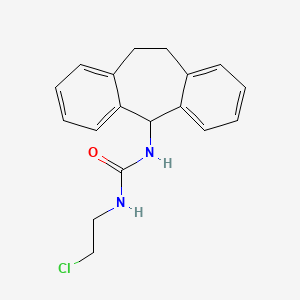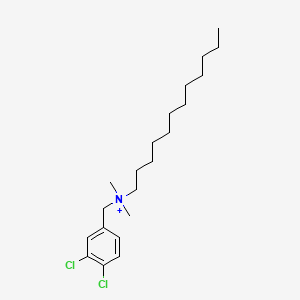
Lauryldimethyl-3,4-dichlorobenzylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lauryldimethyl-3,4-dichlorobenzylammonium is a quaternary ammonium compound with the molecular formula C21H36Cl2N. It is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lauryldimethyl-3,4-dichlorobenzylammonium typically involves the quaternization of laurylamine with 3,4-dichlorobenzyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Lauryldimethyl-3,4-dichlorobenzylammonium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like sodium chloride can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds .
Scientific Research Applications
Lauryldimethyl-3,4-dichlorobenzylammonium has a wide range of scientific research applications:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: Utilized in disinfectants and antiseptics for its ability to kill bacteria and viruses.
Industry: Applied in the formulation of cleaning agents and personal care products.
Mechanism of Action
The antimicrobial action of lauryldimethyl-3,4-dichlorobenzylammonium is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi .
Comparison with Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.
Dodecylbenzenesulfonic acid: A surfactant with antimicrobial activity.
Uniqueness: Lauryldimethyl-3,4-dichlorobenzylammonium stands out due to its specific structure, which provides enhanced antimicrobial efficacy and stability compared to other quaternary ammonium compounds .
Properties
CAS No. |
58390-78-6 |
|---|---|
Molecular Formula |
C21H36Cl2N+ |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)methyl-dodecyl-dimethylazanium |
InChI |
InChI=1S/C21H36Cl2N/c1-4-5-6-7-8-9-10-11-12-13-16-24(2,3)18-19-14-15-20(22)21(23)17-19/h14-15,17H,4-13,16,18H2,1-3H3/q+1 |
InChI Key |
RZTDURBNLDNTQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


